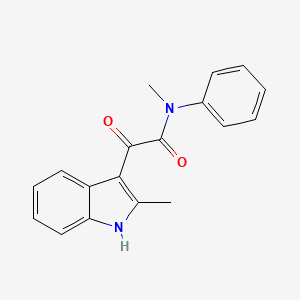

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

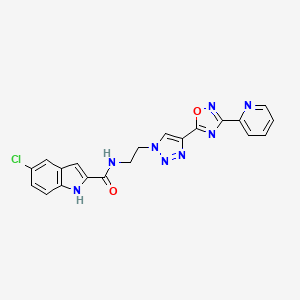

The synthesis of related acetamide derivatives involves various chemical reactions and starting materials. For instance, novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives were synthesized from isatin and dibromoisatin, with characterization using IR, NMR, MS, and elemental analysis . Another study reports the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride . Additionally, a click chemistry approach was used to synthesize a library of N-(4-(3-oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)-acetamide derivatives .

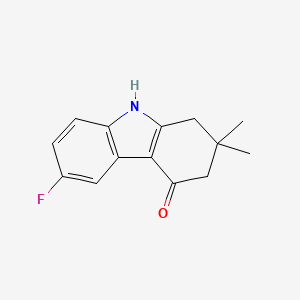

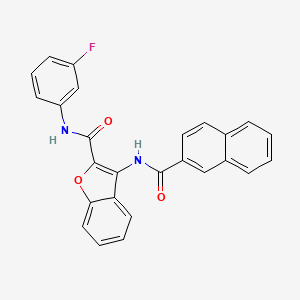

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an acetamide group attached to various aromatic and heterocyclic moieties. For example, the title compound N-(2-Methylphenyl)acetamide features an acetamide unit slightly twisted with respect to the 2-methylphenyl substituent, which is closely related to the unsubstituted N-phenylacetamide with slightly different bond parameters . The configuration of N-methyl-N-substituted 2-phenylacetamides has also been studied, revealing the predominance of the cis form and the influence of substituent bulkiness on conformation .

Chemical Reactions Analysis

The acetamide derivatives undergo various chemical reactions, including cyclocondensation, Friedel–Crafts alkylation, and ester interchange, to yield the final products. For instance, cyclocondensation was used to synthesize N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide . The Friedel–Crafts alkylation method was employed to create unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various analytical techniques. The IR, NMR, and MS spectroscopy data provide insights into the functional groups, molecular structure, and mass of the compounds. For example, the study of the aqueous solution chemistry of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogue revealed different decomposition processes and the formation of a nitrenium species . The cytotoxic activity of these compounds is evaluated using assays like the XTT assay, which measures their ability to inhibit cancer cell growth .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Various derivatives of the compound, including N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, have been synthesized, highlighting the compound's utility in creating a range of structurally diverse molecules. These compounds have potential applications in medicinal chemistry and other scientific disciplines (Krauze et al., 2007).

Biological and Pharmacological Activities

- Some derivatives exhibit significant anticonvulsant activity, indicating their potential in the development of new treatments for epilepsy and related disorders (Soyer et al., 2004).

- Compounds synthesized from the base molecule have shown remarkable antioxidant activities, suggesting their potential use as therapeutic agents in diseases caused by oxidative stress (Gopi & Dhanaraju, 2020).

- Certain derivatives have demonstrated potent anticancer activities, indicating the compound's utility in the development of novel chemotherapy agents (Karaburun et al., 2018).

- Some derivatives have shown potential as anti-inflammatory agents, providing a foundation for the development of new anti-inflammatory drugs (Kalsi et al., 1990).

Propriétés

IUPAC Name |

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)19-12)17(21)18(22)20(2)13-8-4-3-5-9-13/h3-11,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCLNHXGDBJILX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)

![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)

amino]-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2515364.png)

![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)

![4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole](/img/structure/B2515375.png)